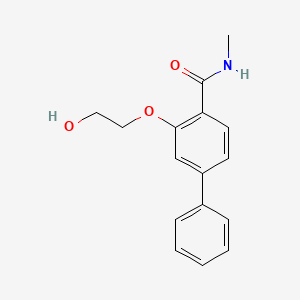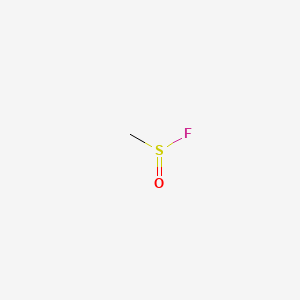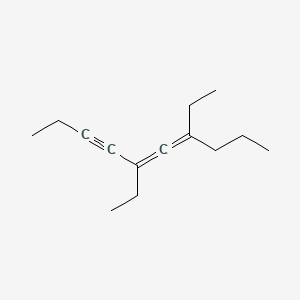
5,6-Decadien-3-yne, 5,7-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Decadien-3-yne, 5,7-diethyl- is an organic compound with the molecular formula C14H22. It is a member of the acyclic hydrocarbons and is characterized by the presence of multiple unsaturated bonds, including both double and triple bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Decadien-3-yne, 5,7-diethyl- typically involves the use of diethyl sulfate and 2,4-hexadiyne as starting materials. The reaction conditions often require specific temperatures and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions are common in industrial settings to ensure efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Decadien-3-yne, 5,7-diethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or ozone.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
5,6-Decadien-3-yne, 5,7-diethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5,6-Decadien-3-yne, 5,7-diethyl- exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular processes, and influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Diethyl-4,5-hexadien-7-in
- 5,7-diethyl-deca-5,6-dien-3-yne
- 5,6-Decadien-3-yne, 5,7-diethyl
Uniqueness
5,6-Decadien-3-yne, 5,7-diethyl- is unique due to its specific arrangement of double and triple bonds, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
61227-89-2 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
InChI |
InChI=1S/C14H22/c1-5-9-11-14(8-4)12-13(7-3)10-6-2/h5-8,10H2,1-4H3 |
InChI-Schlüssel |
HFTHVMPRQHDBBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=C=C(CC)C#CCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


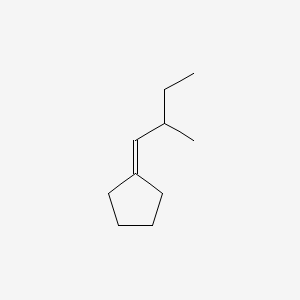
![2-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954641.png)

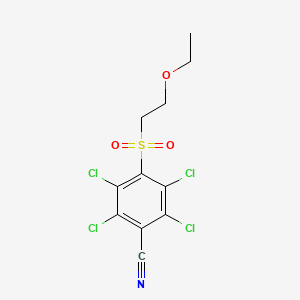
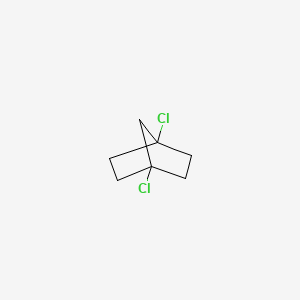

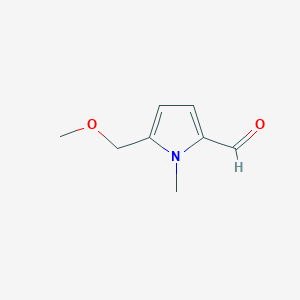
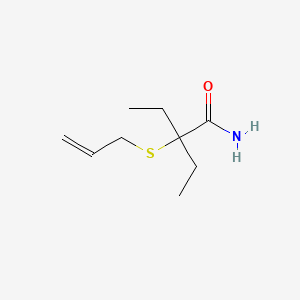
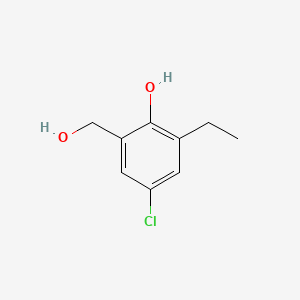
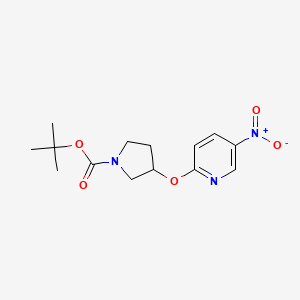
![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
